molecular formula C19H24N2O2S B2765986 3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946374-66-9

3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2765986
CAS RN: 946374-66-9
M. Wt: 344.47
InChI Key: TWLWYKHOTLFTET-UHFFFAOYSA-N
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Description

“3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene derivatives are known to have various therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiophene ring, and a morpholino group. The exact structure would need to be determined through spectral analysis or similar methods .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and thiophene groups, as well as the morpholino group. The exact reactions it can undergo would depend on the specific conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, factors such as polarity, solubility, melting point, and boiling point would be considered .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of thioamides and derivatives, exploring their trypanocidal activity and toxicity. Although the specific compound was not mentioned, similar compounds were synthesized and characterized, providing a foundation for understanding the chemical and biological properties of related molecules (Agnimonhan et al., 2012).

Chemical Reactions and Synthesis

  • Research on the reactions of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazol-2(3H)-thione offers insights into the chemical behavior of similar compounds, suggesting potential pathways for synthesizing related molecules (Ametamey & Heimgartner, 1990).

Advanced Material Applications

  • A study on the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, including discussions on intermediates crucial for the synthesis of related compounds, might provide insights into methodologies applicable to the compound of interest (Petrov et al., 2015).

Polymer Science

  • Research involving the selective quaternization of 2-(Dimethylamino)ethyl Methacrylate residues in diblock copolymers highlights advanced applications in polymer science that could relate to the functionalization or modification of similar compounds (Bütün et al., 2001).

Crystal Structure Analysis

  • The crystal structure of a related compound was analyzed to understand the molecular interactions and stability, which could be relevant for studying the physical properties of "3,4-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide" (Sharma et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used as inhibitors in various biological pathways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Thiophene derivatives are a promising area of study in medicinal chemistry due to their wide range of biological activities . Future research could explore the potential applications of this compound in various therapeutic contexts .

properties

IUPAC Name

3,4-dimethyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-3-4-16(11-15(14)2)19(22)20-12-18(17-5-10-24-13-17)21-6-8-23-9-7-21/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLWYKHOTLFTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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